Gomphrenin-I
Overview
Description
Gomphrenin-I, also known as betanidin 6-O-β-D-glucopyranoside, is a red-violet pigment belonging to the betalain family. It is found in high concentrations in the fruits of Basella alba and the leaves of its variety Basella alba var. ‘Rubra’. Betalains, including this compound, are nitrogenous pigments that provide a wide range of colors in plants and have significant biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gomphrenin-I can be synthesized through the glycosylation of betanidin with glucose. The reaction typically involves the use of an acid catalyst to facilitate the formation of the glycosidic bond. The reaction conditions include maintaining a temperature of around 60-70°C and a reaction time of several hours to ensure complete glycosylation .
Industrial Production Methods
Industrial production of this compound involves the extraction of the pigment from natural sources such as Basella alba fruits. The extraction process includes maceration of the plant material in a solvent like methanol, followed by purification using techniques such as solid-phase extraction and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Gomphrenin-I undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form betalamic acid derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced betacyanins.
Substitution: This compound can undergo substitution reactions where the glucoside moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acidic or basic conditions are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Betalamic acid derivatives.
Reduction: Reduced betacyanins.
Substitution: Various substituted betacyanins depending on the substituent introduced.
Scientific Research Applications
Gomphrenin-I has a wide range of scientific research applications, including:
Chemistry: Used as a natural dye and colorant in various chemical processes.
Biology: Studied for its antioxidant properties and its role in plant physiology.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Used in the food and cosmetic industries as a natural colorant.
Mechanism of Action
Gomphrenin-I exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. The molecular targets include reactive oxygen species (ROS) and various enzymes involved in oxidative stress pathways. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Betanin: Another betacyanin pigment found in beetroots.
Amaranthin: Found in Amaranthus species.
Celosianin: Found in Celosia species.
Uniqueness of Gomphrenin-I
This compound is unique due to its specific glycosylation pattern and its high stability compared to other betacyanins. Its distinct red-violet color and potent antioxidant properties make it particularly valuable in various applications .
Properties
IUPAC Name |
(2S)-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-5-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O13/c27-8-17-18(29)19(30)20(31)24(39-17)38-16-7-13-10(6-15(16)28)5-14(23(36)37)26(13)2-1-9-3-11(21(32)33)25-12(4-9)22(34)35/h1-3,6-7,12,14,17-20,24,27,29-31H,4-5,8H2,(H4,28,32,33,34,35,36,37)/t12-,14-,17+,18+,19-,20+,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDKHXMQDKVDGU-FMOSSLLZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1[C@H](NC(=C/C1=C/C=[N+]2[C@@H](CC3=CC(=C(C=C32)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70421965 | |
Record name | Gomphrenin-I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70421965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17008-59-2 | |
Record name | Gomphrenin-I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70421965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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